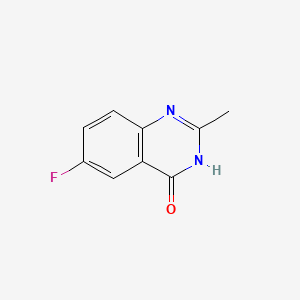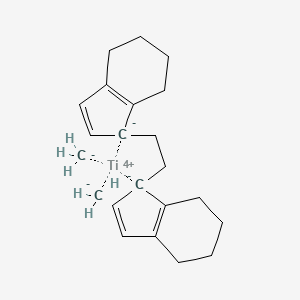
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a furan ring fused with a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide typically involves multicomponent reactions. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone, tetronic acid, and aromatic aldehydes under microwave irradiation in the presence of ammonium acetate as a catalyst . This method is efficient and environmentally friendly, reducing reaction times and the use of chemical agents.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties.
科学的研究の応用
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. It also exhibits antimicrobial activity by disrupting bacterial cell walls and inhibiting essential enzymes .
類似化合物との比較
Similar Compounds
2-Hydroxy-1,4-naphthoquinone derivatives: These compounds share a similar naphthoquinone scaffold and exhibit comparable biological activities.
Tetronic acid derivatives: These compounds are structurally related and have similar synthetic routes and applications.
Uniqueness
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide is unique due to its combination of a furan ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
185009-44-3 |
|---|---|
分子式 |
C11H11NO5S |
分子量 |
269.271 |
IUPAC名 |
N-(3-hydroxy-5-oxo-2H-furan-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-10-9(13)6-17-11(10)14/h2-5,12-13H,6H2,1H3 |
InChIキー |
ZSCHOXNBRXQBAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(COC2=O)O |
同義語 |
Benzenesulfonamide, N-(2,5-dihydro-4-hydroxy-2-oxo-3-furanyl)-4-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate](/img/structure/B575361.png)


![3,4,5,8-Tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B575366.png)
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B575367.png)


![rel-(1R,2S,4R,5S)-5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B575371.png)
